1-吡啶-3-基-环戊烷甲腈

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

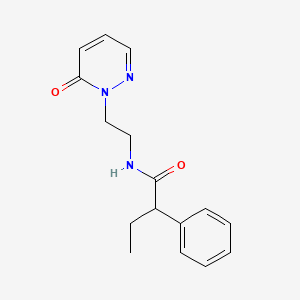

1-Pyridin-3-yl-cyclopentanecarbonitrile is a compound that can be associated with densely substituted pyridine derivatives. These derivatives are significant in the field of organic chemistry due to their potential applications in pharmaceuticals, agrochemicals, and materials science. The compound itself is not explicitly synthesized in the provided papers, but the methods and structures discussed can be related to its synthesis and properties.

Synthesis Analysis

The synthesis of densely substituted pyridine derivatives, which are structurally related to 1-Pyridin-3-yl-cyclopentanecarbonitrile, can be achieved through a formal [4+2] cycloaddition reaction. This method involves the use of 1-methyl-1,3-(ar)enynes and nitriles, where the nitrile functions as a partial nitrogen source for pyridine synthesis. The reaction is facilitated by two alkali metal salts that enable C(sp3)-H bond activation with excellent chemo- and regioselectivities. The rate-limiting step in this process is the addition of a metalated imine intermediate to an intramolecular alkyne .

Molecular Structure Analysis

The molecular structure of compounds related to 1-Pyridin-3-yl-cyclopentanecarbonitrile can be elucidated using X-ray diffraction techniques. For instance, the structure of a novel pyrazolo[3,4-b]pyridin-3-ol derivative was studied in detail, revealing the existence of the compound as a 3-hydroxy tautomer . Although this specific structure is not directly related to 1-Pyridin-3-yl-cyclopentanecarbonitrile, the analytical approach is relevant for understanding its molecular structure.

Chemical Reactions Analysis

The reactivity of pyridine derivatives can be explored through various chemical reactions. For example, the Cp*Co(III)-catalyzed synthesis of cyclopenta[b]carbazoles from 1-(pyridin-2-yl)-indoles and diynes involves dual C-H activation and domino cyclizations, demonstrating excellent regioselectivity and high efficiency . Additionally, the bromination of bis(pyridin-2-yl) diselenide and subsequent reaction mechanisms provide insights into the reactivity of pyridine-containing compounds . These studies highlight the diverse chemical reactions that pyridine derivatives can undergo, which may be applicable to 1-Pyridin-3-yl-cyclopentanecarbonitrile.

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-Pyridin-3-yl-cyclopentanecarbonitrile can be inferred from related compounds. The synthesis methods and molecular structures discussed in the papers suggest that such compounds are likely to have significant aromatic character due to the pyridine ring, which can affect their physical properties like solubility and boiling points. The chemical properties, such as reactivity towards electrophiles or nucleophiles, can also be deduced from the discussed chemical reactions and the presence of functional groups like nitriles and alkynes .

科学研究应用

催化合成与应用

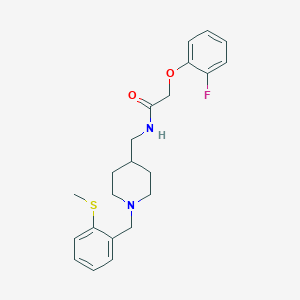

- 2,6-二(吡唑-1-基)吡啶衍生物的合成取得进展,该衍生物与1-吡啶-3-基-环戊烷甲腈密切相关,促进了多功能自旋交叉开关的发展,并将其用于催化 (Halcrow,2014)。

抗病毒活性

- 吡啶并吡唑并三嗪是一类含有吡啶-5-甲腈结构的化合物,经合成发现具有潜在的抗病毒活性 (Attaby 等,2007)。

晶体结构和分子相互作用

- 对季铵化吡啶-3-亚甲基丙二腈衍生物的研究提供了对其晶体结构和分子相互作用的见解,突出了其在材料科学中的潜力 (Shestopalov 等,1991)。

传感器开发

- 吡啶基衍生物被设计并合成,用作裸眼传感器,用于快速检测水溶液中的汞(II),展示了其在环境监测中的潜力 (Pan 等,2015)。

有机发光二极管 (OLED)

- 3-(1H-吡唑-1-基)吡啶是一种与1-吡啶-3-基-环戊烷甲腈相关的化合物,被用于构建双极性主体材料,用于高效率蓝色、绿色和白色磷光 OLED,表明其在先进电子应用中的重要性 (Li 等,2016)。

安全和危害

未来方向

While specific future directions for 1-Pyridin-3-yl-cyclopentanecarbonitrile are not available, research on pyridine-containing compounds is ongoing, with a focus on their potential medicinal applications . For instance, novel Hsp90 inhibitors that offer selective suppression of Hsp90 isoforms or specific disruption of Hsp90-co-chaperone protein-protein interactions are expected to show satisfactory efficacy and safety profiles .

属性

IUPAC Name |

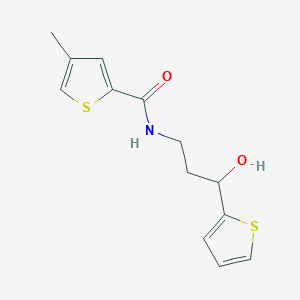

1-pyridin-3-ylcyclopentane-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2/c12-9-11(5-1-2-6-11)10-4-3-7-13-8-10/h3-4,7-8H,1-2,5-6H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GELFWLSHOSXXRT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)(C#N)C2=CN=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

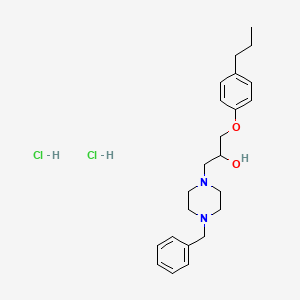

![3-{5-oxo-4-[3-(propan-2-yloxy)propyl]-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(pyridin-2-yl)methyl]propanamide](/img/structure/B2506451.png)

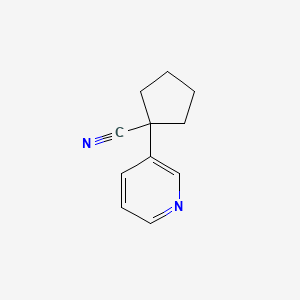

![cyclobutyl((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2506457.png)

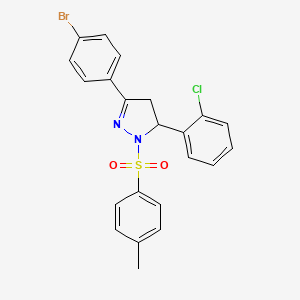

![4-(4-Chlorophenyl)-2-methyl-6-(2-{[(4-nitrobenzyl)oxy]imino}ethyl)-3,5-pyridinedicarbonitrile](/img/structure/B2506460.png)

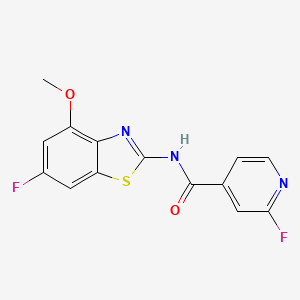

![3-(2-methoxyphenyl)-N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}propanamide](/img/structure/B2506464.png)

![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-(methylthio)benzamide](/img/structure/B2506473.png)